molecular formula C11H15NO6 B4557599 2-Butoxyethyl 5-nitrofuran-2-carboxylate

2-Butoxyethyl 5-nitrofuran-2-carboxylate

Cat. No.: B4557599
M. Wt: 257.24 g/mol
InChI Key: GGNGRNQZFJQXPI-UHFFFAOYSA-N
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Description

2-Butoxyethyl 5-nitrofuran-2-carboxylate is a compound belonging to the class of nitrofurans, which are known for their diverse biological activities. Nitrofurans are heterocyclic compounds containing a furan ring with a nitro group attached. The presence of the nitro group imparts significant biological activity, making these compounds valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxyethyl 5-nitrofuran-2-carboxylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with 2-butoxyethanol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves using sulfuric acid as a catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butoxyethyl 5-nitrofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The biological activity of 2-Butoxyethyl 5-nitrofuran-2-carboxylate is primarily due to the presence of the nitro group. The compound undergoes reduction in biological systems to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of essential enzymes and disruption of cellular processes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxyethyl 5-nitrofuran-2-carboxylate is unique due to its specific ester functional group, which imparts distinct physicochemical properties compared to other nitrofuran derivatives. This uniqueness makes it valuable for specific applications where other nitrofurans may not be suitable .

Properties

IUPAC Name

2-butoxyethyl 5-nitrofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-2-3-6-16-7-8-17-11(13)9-4-5-10(18-9)12(14)15/h4-5H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNGRNQZFJQXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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